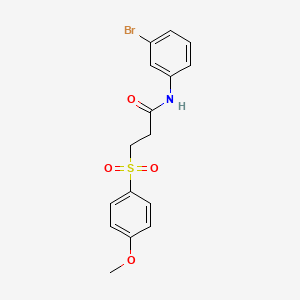
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a combination of furan, pyridine, morpholine, and benzamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Introduction of the morpholinosulfonyl group: This step involves the reaction of the intermediate with morpholine and a sulfonyl chloride derivative, typically under basic conditions.
Formation of the benzamide moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under conditions such as amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under conditions such as treatment with strong oxidizing agents.
Reduction: The compound can be reduced under conditions such as catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings, under conditions such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan and pyridine oxides, while reduction can lead to the formation of fully saturated rings.
Wissenschaftliche Forschungsanwendungen
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide analogs: Compounds with similar structures but different substituents on the furan, pyridine, or benzamide rings.
Other furan-pyridine derivatives: Compounds that contain both furan and pyridine rings but with different functional groups.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which can impart a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-21(23-14-16-12-18(15-22-13-16)20-2-1-9-29-20)17-3-5-19(6-4-17)30(26,27)24-7-10-28-11-8-24/h1-6,9,12-13,15H,7-8,10-11,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQNNIAJDDSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide](/img/structure/B2432896.png)
![1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2432898.png)




![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)
![2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2432911.png)
![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)



